5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole

Description

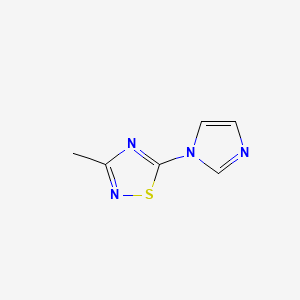

5-(1H-Imidazol-1-yl)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at the 3-position with a methyl group and at the 5-position with a 1H-imidazol-1-yl moiety. The thiadiazole ring, containing sulfur and nitrogen atoms, imparts unique electronic and steric properties, while the imidazole substituent introduces aromaticity and hydrogen-bonding capabilities.

Properties

IUPAC Name |

5-imidazol-1-yl-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-5-8-6(11-9-5)10-3-2-7-4-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYRCLZYCPKGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with imidazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Ammonium acetate in acetic acid.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiadiazole derivatives.

Substitution: Formation of substituted imidazole-thiadiazole derivatives.

Scientific Research Applications

5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The thiadiazole ring can interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

5-Amino-3-methyl-1,2,4-thiadiazole (C₃H₅N₃S)

- Structure: Differs by replacing the imidazole group with an amino (-NH₂) substituent at the 5-position.

- Properties: The amino group is electron-donating, enhancing nucleophilicity. This compound is a precursor in synthesizing more complex thiadiazoles. Its smaller substituent reduces steric hindrance compared to the bulkier imidazole .

- Applications: Used as an intermediate in agrochemicals and pharmaceuticals due to its reactivity as an amine donor.

5-(p-Chlorophenythio)-3-methyl-1,2,4-thiadiazole (C₉H₈ClN₃S₂)

- Structure : Features a p-chlorophenylthio (-S-C₆H₄-Cl) group at the 5-position.

- The chlorine atom adds electronegativity, influencing electronic distribution .

- Applications : Likely explored for antimicrobial activity due to the presence of sulfur and halogen.

3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C₃₀H₂₂N₈)

- Structure : Replaces the thiadiazole core with a triazole ring and incorporates two bulky diphenylimidazole groups.

- Properties : The triazole ring, rich in nitrogen, enhances hydrogen-bonding capacity. Bulky substituents may limit solubility but improve binding specificity in biological targets .

- Applications : Investigated for antimicrobial and antitumor activities.

Biological Activity

5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that combines the structural features of imidazole and thiadiazole. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-tuberculosis properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for 5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole is . The compound features a five-membered ring structure with two nitrogen atoms in the imidazole ring and two nitrogen atoms along with one sulfur atom in the thiadiazole ring. This unique combination allows for versatile interactions with biological targets.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of 5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole exhibit significant anticancer properties. A study synthesized a series of thiadiazole-imidazole derivatives and evaluated their cytotoxicity against liver carcinoma cell lines (HEPG2). The results indicated that several compounds showed moderate to high anticancer activity compared to doxorubicin, a standard reference drug. The IC50 values were determined through dose-response curves, revealing promising potential for further development as anticancer agents .

Table 1: Anticancer Activity of Thiadiazole-Imidazole Derivatives

| Compound ID | IC50 (µM) | Activity Level |

|---|---|---|

| 16c | 0.85 | High |

| 21c | 1.25 | Moderate |

| 10g | 2.10 | Moderate |

| Doxorubicin | 0.72 | Reference Standard |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of derivatives were tested against various bacterial strains, with some showing promising antibacterial activity. For instance, certain compounds demonstrated effective inhibition against Mycobacterium tuberculosis with Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/mL .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound ID | MIC (µg/mL) | Activity Level |

|---|---|---|

| 5c | 3.125 | Potent |

| 5d | 6.250 | Moderate |

| 5l | 12.500 | Low |

3. Antifungal and Antioxidant Activities

In addition to antibacterial properties, derivatives of this compound have been screened for antifungal and antioxidant activities. Some exhibited significant antifungal effects against common fungal pathogens, while antioxidant assays showed promising results in scavenging free radicals, indicating potential health benefits .

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis was conducted to understand the relationship between the chemical structure of these compounds and their biological activities. The analysis revealed that specific substitutions on the imidazole and thiadiazole rings significantly influenced their potency against cancer cells and microbial strains .

Table 3: QSAR Findings

| Descriptor | Correlation Coefficient (R²) |

|---|---|

| GATS4e | 0.9907 |

| Kier and Hall index (order1) | 0.9813 |

| GATS4e (order2) | 0.9782 |

Case Studies

Several case studies highlight the effectiveness of this compound in various biological applications:

- Case Study A : In vitro studies demonstrated that a derivative of this compound significantly inhibited the growth of liver carcinoma cells by inducing apoptosis.

- Case Study B : A derivative was found to exhibit low toxicity against normal cell lines while maintaining potent anti-tubercular activity, suggesting its potential as a therapeutic agent with minimal side effects.

Q & A

Basic: What are the most reliable synthetic routes for 5-(1H-imidazol-1-yl)-3-methyl-1,2,4-thiadiazole?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:

- Step 1: Reacting hydrazine hydrate with a carboxylic acid derivative (e.g., ethyl 5-methyl-1H-imidazole-4-carboxylate) to form hydrazides.

- Step 2: Cyclization with potassium thiocyanate or isothiocyanate under reflux to form the thiadiazole core .

- Alternative: One-pot multi-component reactions (MCRs) using precursors like 1H-imidazole derivatives and thiadiazole-forming agents (e.g., S8 or thiourea), optimized under reflux conditions in ethanol or DMF .

Key Considerations: Monitor reactions via TLC and purify intermediates via recrystallization .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Confirm substituent positions (e.g., imidazole and thiadiazole protons) via ¹H/¹³C NMR.

- X-ray Crystallography: Refine crystal structures using programs like SHELXL for bond-length/angle validation .

- Mass Spectrometry: Verify molecular weight via ESI-MS or MALDI-TOF.

- Elemental Analysis: Ensure purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .

Advanced: How can solvent-free conditions improve the synthesis of related thiadiazole derivatives?

Methodological Answer:

Solvent-free methods reduce side reactions and enhance yield:

- Example: Friedel-Crafts acylation using Eaton’s reagent (P2O5/CH3SO3H) under neat conditions, achieving 90–96% yields for fused imidazo-thiadiazoles .

- Optimization: Use ball milling or microwave irradiation to accelerate cyclization. Monitor reaction progress via in-situ FTIR or Raman spectroscopy.

Data Note: Solvent-free routes often reduce reaction times (e.g., from 24h to 2h) and improve atom economy .

Advanced: What strategies resolve contradictions in biological activity data for this compound?

Methodological Answer:

Address discrepancies via:

- Dose-Response Studies: Establish EC50/IC50 values across multiple assays (e.g., antimicrobial disk diffusion vs. microbroth dilution) .

- Target Validation: Use molecular docking (AutoDock Vina) to predict binding affinities to enzymes (e.g., bacterial dihydrofolate reductase) and validate via enzyme inhibition assays .

- Metabolic Stability Tests: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Advanced: How can crystallographic data resolve ambiguities in regioselectivity during synthesis?

Methodological Answer:

- ORTEP-III Visualization: Map electron density to confirm substituent positions (e.g., distinguishing 1,2,4-thiadiazole from 1,3,4-isomers) .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., S···N contacts) to validate crystal packing .

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to resolve overlapping peaks in cases of crystal twinning .

Basic: What are the standard protocols for purity assessment?

Methodological Answer:

- TLC: Use silica gel plates with UV detection; target Rf values should match authentic samples .

- HPLC: Employ C18 columns with acetonitrile/water gradients; purity ≥95% confirmed by peak integration .

- Melting Point: Compare experimental values (e.g., 160–162°C) with literature data; deviations >2°C indicate impurities .

Advanced: How to design SAR studies for optimizing antimicrobial activity?

Methodological Answer:

- Scaffold Modification: Introduce electron-withdrawing groups (e.g., -NO2) at the thiadiazole 5-position to enhance membrane penetration .

- Bioisosteric Replacement: Substitute imidazole with triazole to improve metabolic stability while retaining H-bonding capacity .

- In Silico Screening: Use QSAR models (e.g., CoMFA) to predict activity against Gram-negative bacteria and validate via MIC assays .

Advanced: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to estimate logP, polar surface area (PSA), and solubility .

- Molecular Dynamics (MD): Simulate membrane permeability using GROMACS with a lipid bilayer model .

- PubChem Data: Cross-reference experimental properties (e.g., pKa, boiling point) with predicted values for validation .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods due to potential sulfur-based volatiles.

- PPE: Wear nitrile gloves and goggles; avoid skin contact with thiourea precursors.

- Waste Disposal: Neutralize acidic byproducts (e.g., H2S) with NaOH before disposal .

Advanced: How to troubleshoot low yields in multi-step syntheses?

Methodological Answer:

- Intermediate Trapping: Isolate and characterize unstable intermediates (e.g., hydrazides) via LC-MS .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) to accelerate cyclization .

- Reaction Monitoring: Use in-situ IR to detect thiocyanate consumption and optimize reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.